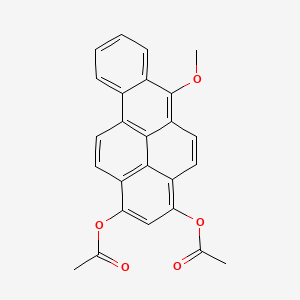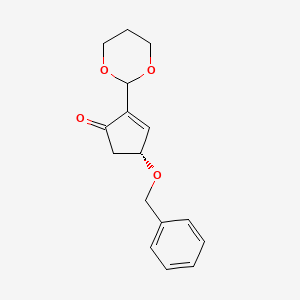
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is a chemical compound belonging to the class of substituted pyrenes Pyrenes are polycyclic aromatic hydrocarbons known for their unique photophysical and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate typically involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and potentially leading to cell death. It may also interact with proteins, altering their structure and activity. These interactions are mediated by the compound’s unique electronic properties and its ability to form stable complexes with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Acetyloxy-6-methoxybenzo(a)pyrene): Similar structure but lacks the additional acetate group.
(6-Methoxybenzo(a)pyrene): Lacks both the acetyloxy and acetate groups.
(3-Acetyloxybenzo(a)pyrene): Lacks the methoxy group.
Uniqueness
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct electronic and steric properties.
Propriétés
| 74192-51-1 | |
Formule moléculaire |
C25H18O5 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(3-acetyloxy-6-methoxybenzo[a]pyren-1-yl) acetate |
InChI |
InChI=1S/C25H18O5/c1-13(26)29-21-12-22(30-14(2)27)19-10-11-20-23-16(8-9-18(21)24(19)23)15-6-4-5-7-17(15)25(20)28-3/h4-12H,1-3H3 |
Clé InChI |
SVXPIRHIQCLSIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)


